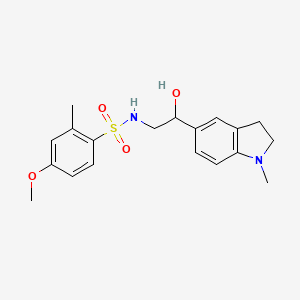

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a 1-methylindolin-5-yl group attached to a hydroxyethyl chain and a substituted benzene ring (4-methoxy-2-methyl). Its molecular formula is C21H24N2O4S, with a molecular weight of 412.5 g/mol (calculated). Structural determination methods, such as X-ray crystallography using SHELX software, may apply to this compound, as seen in related small-molecule analyses .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-13-10-16(25-3)5-7-19(13)26(23,24)20-12-18(22)15-4-6-17-14(11-15)8-9-21(17)2/h4-7,10-11,18,20,22H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHXOEJXUPQNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves multiple steps, starting with the preparation of the indoline and benzenesulfonamide precursors. The reaction typically involves:

Formation of the Indoline Precursor: This step involves the alkylation of indoline with a suitable alkylating agent to introduce the 1-methyl group.

Preparation of the Benzenesulfonamide Precursor: This involves the sulfonation of 4-methoxy-2-methylbenzene to introduce the sulfonamide group.

Coupling Reaction: The final step involves coupling the indoline and benzenesulfonamide precursors under specific conditions, such as the presence of a base and a coupling agent, to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its combination of a 1-methylindolin-5-yl group and a 4-methoxy-2-methylbenzenesulfonamide scaffold. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Indoline vs. Oxoindoline : The target compound’s indoline group (saturated bicyclic structure) contrasts with oxoindoline derivatives (unsaturated ketone at C2), which may influence electronic properties and metabolic stability .

Sulfonamide vs.

Physicochemical Properties

- Lipophilicity : The methoxy and methyl groups on the benzene ring increase lipophilicity compared to polar oxazole () or acidic groups (Compound IK).

- Solubility : The hydroxyethyl group may improve aqueous solubility relative to purely hydrophobic analogs like naphthyl-substituted compounds (e.g., Compound 18 in ) .

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety and a sulfonamide group, which are known to contribute to various biological activities. The chemical formula is , and its molecular weight is approximately 358.44 g/mol.

-

Inhibition of Enzymatic Activity :

- The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases. This inhibition can lead to various physiological effects, such as anti-inflammatory responses and modulation of neurotransmitter release.

-

Modulation of Neurotransmitter Systems :

- The indoline structure may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This could be beneficial in treating mood disorders or neurodegenerative diseases.

-

Anticancer Activity :

- Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Case Study 1: Anticancer Potential

A study investigated the compound's effects on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway. The results indicated a significant decrease in cell viability at concentrations above 25 µM, with associated increases in pro-apoptotic markers.

Case Study 2: Neuroprotective Effects

In a rat model of neurodegeneration, administration of the compound resulted in improved cognitive function as measured by behavioral tests. Histological analysis showed reduced neuronal loss and decreased levels of inflammatory cytokines in treated animals compared to controls.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling sulfonyl chloride intermediates with amine-containing precursors. For example:

- Step 1 : Prepare the benzenesulfonyl chloride derivative (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) via sulfonation of the parent aromatic compound.

- Step 2 : React with a secondary amine (e.g., 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .

- Validation : Confirm product identity via , , and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the sulfonamide linkage and substitution patterns (e.g., methoxy, indoline groups).

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1350–1150 cm, hydroxyl group at ~3200–3600 cm).

- Mass Spectrometry : Electrospray ionization (ESI-MS) or HRMS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. How can computational modeling predict the bioactivity of this sulfonamide?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina for ligand-protein docking studies. Parameters:

- Grid Box : Define binding pockets based on co-crystallized ligands (PDB structures).

- Scoring Function : Prioritize binding poses with the lowest ΔG values.

- Validation : Cross-check results with experimental data (e.g., enzyme inhibition assays). Adjust protonation states and solvation parameters to improve accuracy .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production of this compound?

- Methodological Answer :

- Reaction Optimization :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.

- Scale-Up Challenges : Monitor exothermic reactions using jacketed reactors and optimize stirring rates to prevent byproduct formation .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Data Triangulation :

Re-dock ligands using alternative software (e.g., GOLD, Glide) to assess pose consistency.

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate binding stability over time.

Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Error Analysis : Check for force field inaccuracies or protonation state mismatches in docking models .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- Methodological Answer :

- Crystal Structure Analysis : Use SHELX-refined structures to identify key intermolecular interactions (e.g., hydrogen bonds between sulfonamide and target residues).

- SAR Mapping : Overlay crystallographic data with bioassay results to correlate specific substituents (e.g., methoxy vs. methyl groups) with activity changes.

- Example : Modify the indoline moiety to enhance hydrophobic interactions, guided by crystal packing analysis .

Q. What analytical methods detect and quantify impurities in synthesized batches?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient.

- LC-MS/MS : Identify impurities via fragmentation patterns and compare with synthetic byproducts (e.g., des-methyl derivatives).

- Thresholds : Set acceptance criteria based on pharmacopeial guidelines (e.g., ≤0.5% total impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.